N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide
Overview
Description
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide is a compound that has garnered interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes an ethylpiperazine moiety, an oxoethyl group, and an iodophenyl group attached to a methanesulfonamide backbone
Preparation Methods
The synthesis of N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the ethylpiperazine and iodophenyl intermediates.
Reaction Conditions: The ethylpiperazine is reacted with an oxoethylating agent in the presence of a base to form the intermediate N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]amine.
Coupling Reaction: The intermediate is then coupled with 4-iodophenylmethanesulfonyl chloride in the presence of a suitable base, such as triethylamine, to yield the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.
Scientific Research Applications
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential atypical antipsychotic agent due to its ability to act as a D2 dopamine receptor antagonist and a 5-HT2A serotonin receptor antagonist.
Biological Studies: The compound is used in studies involving receptor binding assays to understand its interaction with various neurotransmitter receptors.
Pharmacological Research: It is investigated for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia.
Chemical Biology: The compound serves as a tool in chemical biology to study the effects of sulfonamide derivatives on cellular processes.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets:
D2 Dopamine Receptor Antagonism: The compound binds to D2 dopamine receptors, inhibiting dopamine-mediated signaling pathways, which is beneficial in reducing the positive symptoms of schizophrenia.
5-HT2A Serotonin Receptor Antagonism: It also acts as an antagonist at 5-HT2A serotonin receptors, which helps alleviate negative and cognitive symptoms associated with psychiatric disorders.
Comparison with Similar Compounds
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide can be compared with other similar compounds:
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide: This compound has a fluorophenyl group instead of an iodophenyl group, which may result in different pharmacological properties.
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide: The presence of a methylphenyl group instead of an iodophenyl group can alter the compound’s receptor binding affinity and efficacy.
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide: This compound features a fluorophenyl group at a different position, which may influence its biological activity.
Properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22IN3O3S/c1-3-17-8-10-18(11-9-17)15(20)12-19(23(2,21)22)14-6-4-13(16)5-7-14/h4-7H,3,8-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPJHTVBFWILBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22IN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.